

3,3-Dimethyl-1-indanone: A Versatile Scaffold for Bioactive Molecules

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-indanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3,3-Dimethyl-1-indanone is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex organic molecules, including pharmaceuticals and biologically active compounds. Its rigid, fused-ring structure, combined with the presence of a reactive ketone functional group and a gem-dimethyl group that imparts steric influence and lipophilicity, makes it an attractive starting material for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **3,3-dimethyl-1-indanone**, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

3,3-Dimethyl-1-indanone is a colorless to pale yellow liquid or solid with a molecular formula of $C_{11}H_{12}O$ and a molecular weight of 160.21 g/mol .^{[1][2]} Its key physical and spectroscopic properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	3,3-dimethyl-2,3-dihydro-1H-inden-1-one	[1]
CAS Number	26465-81-6	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O	[1][2]
Molecular Weight	160.21 g/mol	[1][2]
Appearance	Colorless to pale yellow clear liquid or solid	[2]
Boiling Point	122 °C at 16 mmHg	[3][4]
Density	1.03 g/cm ³	[4]
Storage Temperature	2-8 °C	[3]

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz) δ: 7.77-7.25 (m, 4H, Ar-H), 2.57 (s, 2H, -CH₂-), 1.37 (s, 6H, -C(CH₃)₂)
- ¹³C NMR (CDCl₃, 100 MHz) δ: 205.2, 154.9, 134.7, 134.0, 127.6, 125.7, 123.9, 44.7, 38.0, 29.1
- Mass Spectrum (EI) m/z (%): 160 (M⁺, 48), 145 (100), 117 (30), 91 (22)

Synthesis of 3,3-Dimethyl-1-indanone

The most common and efficient method for the synthesis of **3,3-dimethyl-1-indanone** is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A one-step synthesis has been reported via the reaction of benzene with 3,3-dimethylacrylic acid or its derivatives.

Experimental Protocol: One-Step Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of indanones.

Reaction:

Reagents and Materials:

- Anhydrous benzene
- 3,3-Dimethylacryloyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM) as solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Prepare a solution of 3,3-dimethylacryloyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel.
- Add the 3,3-dimethylacryloyl chloride solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.

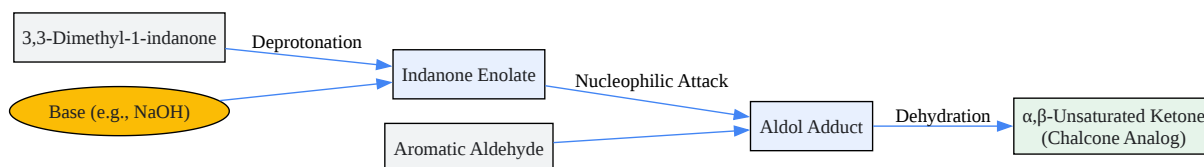
- After the addition is complete, slowly add anhydrous benzene (1.1 equivalents) to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of crushed ice, followed by 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **3,3-dimethyl-1-indanone**.

3,3-Dimethyl-1-indanone as a Building Block in Organic Synthesis

The reactivity of the carbonyl group and the adjacent α -methylene group in **3,3-dimethyl-1-indanone** allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Aldol Condensation for the Synthesis of Chalcone Analogs

The α -methylene protons of **3,3-dimethyl-1-indanone** are acidic and can be deprotonated by a base to form an enolate, which can then undergo an Aldol condensation with aromatic aldehydes to yield α,β -unsaturated ketones, which are chalcone analogs. These compounds are of interest for their potential biological activities.



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3,3-Dimethyl-1-indanone + Benzaldehyde → (E)-2-Benzylidene-3,3-dimethyl-1-indanone

Grignard Reaction with **3,3-Dimethyl-1-indanone**.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Reaction:

Reagents and Materials:

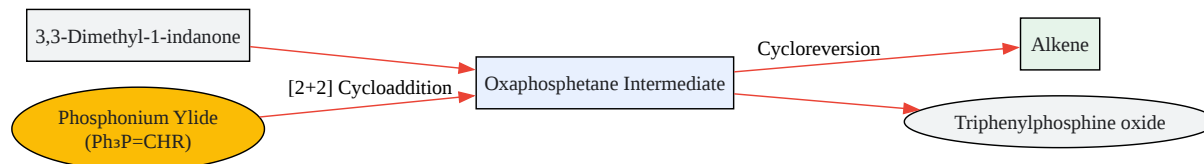
- **3,3-Dimethyl-1-indanone**
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or THF
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for Grignard reactions

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
- Add a small amount of a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
- Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the Grignard solution to 0 °C and add a solution of **3,3-dimethyl-1-indanone** (1.0 equivalent) in anhydrous diethyl ether dropwise.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the carbonyl group of **3,3-dimethyl-1-indanone** into an exocyclic double bond. This transformation is useful for introducing new carbon substituents and for the synthesis of compounds with specific stereochemistry. [5][6]



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Wittig Reaction of **3,3-Dimethyl-1-indanone**.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphorane

Reaction:

Reagents and Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) or other strong base
- Anhydrous tetrahydrofuran (THF)
- **3,3-Dimethyl-1-indanone**
- Standard glassware for anhydrous and air-sensitive reactions

Procedure:

- In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.
- Stir the mixture at room temperature for 1 hour.

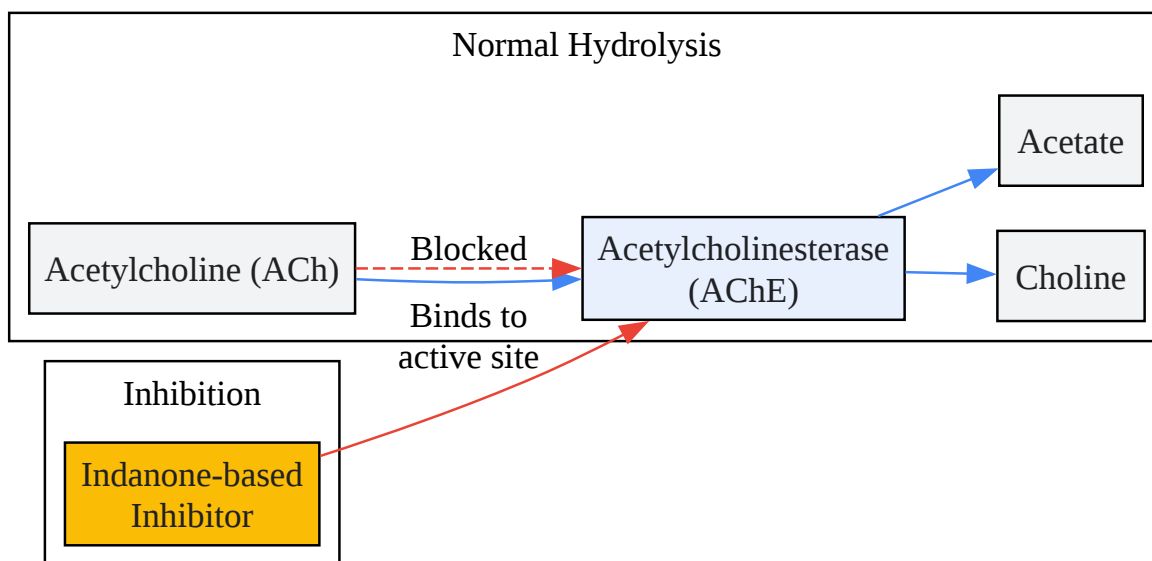
- Cool the ylide solution to 0 °C and add a solution of **3,3-dimethyl-1-indanone** (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding water.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Applications in Drug Discovery and Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [3][7] Derivatives of **3,3-dimethyl-1-indanone** are being investigated for various therapeutic applications.

Cholinesterase Inhibitors for Alzheimer's Disease

Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. [8][9][10][11][12] The indanone core serves as a key structural motif for binding to the active site of the enzyme.



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Mechanism of Acetylcholinesterase Inhibition.

Antiviral Agents

Derivatives of 1-indanone have also shown promise as antiviral agents. For instance, chalcone derivatives containing an indanone moiety have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). [13]

Conclusion

3,3-Dimethyl-1-indanone is a readily accessible and highly versatile building block in organic synthesis. Its unique structural features and reactivity allow for the construction of a wide range of complex molecules with significant potential in medicinal chemistry and drug discovery. The synthetic routes and applications outlined in this guide highlight the importance of this compound as a foundational scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and viral infections. Further exploration of the synthetic utility of **3,3-dimethyl-1-indanone** is expected to lead to the discovery of new and potent biologically active molecules.

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